7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid diphenyl methyl ester
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Overview
Description
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester is a complex organic compound belonging to the cephalosporin class of antibiotics. This compound is characterized by its cephem ring structure, which is a bicyclic system containing a beta-lactam ring fused to a dihydrothiazine ring. It is an important intermediate in the synthesis of various cephalosporin antibiotics, which are widely used to treat bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester involves several key steps:
Starting Material: The synthesis begins with penicillin G potassium salt.
Esterification: Penicillin G potassium salt is reacted with 4-methoxybenzyl chloride to form penicillin G 4-methoxybenzyl ester.
Oxidation: The ester is then oxidized using peracetic acid to obtain penicillin G sulfoxide p-methoxybenzyl ester.
Ring Opening: The sulfoxide ester is treated with 2-mercaptobenzothiazole and phenylsulfinic acid to produce a ring-opening intermediate.
Chlorination: The intermediate is chlorinated using chlorine gas.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as described above but optimized for higher yields and cost-effectiveness. The process includes careful control of reaction conditions such as temperature, pressure, and pH to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Peracetic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Amines and Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester is primarily used as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics are crucial in the treatment of bacterial infections due to their broad-spectrum activity and resistance to beta-lactamase enzymes produced by bacteria. The compound is also used in research to develop new antibiotics with improved efficacy and reduced side effects .
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) located on the bacterial cell membrane. By binding to these proteins, the compound disrupts the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
- Cefaclor
- Cefazolin
- Ceftazidime
- Cefepime
- Cefpirome
Uniqueness
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester is unique due to its specific cephem ring structure and the presence of the chloromethyl group. This structural feature provides it with distinct reactivity and makes it a valuable intermediate in the synthesis of various cephalosporin antibiotics .
Properties
Molecular Formula |
C29H25ClN2O4S |
---|---|
Molecular Weight |
533.0 g/mol |
IUPAC Name |
benzhydryl (6S)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H25ClN2O4S/c30-17-22-18-37-28-24(31-23(33)16-19-10-4-1-5-11-19)27(34)32(28)25(22)29(35)36-26(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,24,26,28H,16-18H2,(H,31,33)/t24?,28-/m0/s1 |
InChI Key |
BCMPVBNNIHFSLU-AZKKKJBWSA-N |
Isomeric SMILES |
C1C(=C(N2[C@@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl |
Origin of Product |
United States |
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